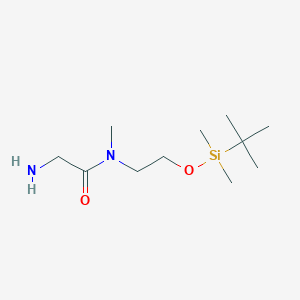![molecular formula C16H19NO3S B8158013 N-[6-(Acetylthio)hexyl]phthalimide](/img/structure/B8158013.png)
N-[6-(Acetylthio)hexyl]phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(Acetylthio)hexyl]phthalimide is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a phthalimide core with a hexyl chain substituted with an acetylthio group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(Acetylthio)hexyl]phthalimide typically involves the reaction of phthalic anhydride with 6-aminohexanethiol, followed by acetylation of the thiol group. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions: N-[6-(Acetylthio)hexyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phthalimide core can be reduced to phthalamic acid derivatives.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
N-[6-(Acetylthio)hexyl]phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[6-(Acetylthio)hexyl]phthalimide involves its interaction with thiol groups in proteins and enzymes. The acetylthio group can form covalent bonds with cysteine residues, leading to the modulation of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
N-(6-Bromohexyl)phthalimide: Similar structure but with a bromo group instead of an acetylthio group.
N-(6-Hydroxyhexyl)phthalimide: Contains a hydroxy group instead of an acetylthio group.
N-(6-Aminohexyl)phthalimide: Features an amino group in place of the acetylthio group.
Uniqueness: N-[6-(Acetylthio)hexyl]phthalimide is unique due to its acetylthio group, which provides distinct reactivity and interaction capabilities compared to other similar compounds. This makes it particularly valuable in applications requiring specific thiol-reactive properties.
Eigenschaften
IUPAC Name |
S-[6-(1,3-dioxoisoindol-2-yl)hexyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12(18)21-11-7-3-2-6-10-17-15(19)13-8-4-5-9-14(13)16(17)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHXKOVSAWEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-Bromo-4-(methoxy-d3)]benzaldehyde](/img/structure/B8157979.png)
![[3-Bromo-4-(methoxy-d3)]benzylamine hydrochloride](/img/structure/B8157987.png)





